H-Dmt-Tic-Lys-NH-CH2-Ph

Description

Properties

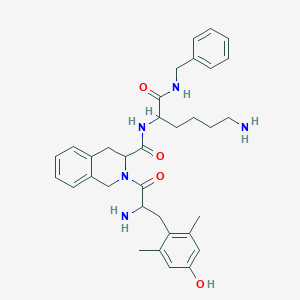

Molecular Formula |

C34H43N5O4 |

|---|---|

Molecular Weight |

585.7 g/mol |

IUPAC Name |

N-[6-amino-1-(benzylamino)-1-oxohexan-2-yl]-2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C34H43N5O4/c1-22-16-27(40)17-23(2)28(22)19-29(36)34(43)39-21-26-13-7-6-12-25(26)18-31(39)33(42)38-30(14-8-9-15-35)32(41)37-20-24-10-4-3-5-11-24/h3-7,10-13,16-17,29-31,40H,8-9,14-15,18-21,35-36H2,1-2H3,(H,37,41)(H,38,42) |

InChI Key |

RMSWGJUPLHHSPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCN)C(=O)NCC4=CC=CC=C4)N)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Dmt-Tic-Lys-NH-CH2-Ph involves multiple steps, starting with the preparation of individual amino acid derivatives. The key steps include:

Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

Coupling Reactions: The amino acids are coupled using reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) to form peptide bonds.

Deprotection: The protecting groups are removed to yield the final peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure purity and yield .

Chemical Reactions Analysis

Key Steps:

-

Step 1 : Boc-Tic-OH is coupled with HCl·Lys(Z)-OMe using WSC/HOBt in DMF at 0°C, followed by stirring at room temperature. The product, Boc-Tic-ε-Lys(Z)-OMe , is precipitated with Et₂O/Pe (1:9 v/v) .

-

Step 2 : Boc-deprotection with TFA yields TFA·H-Tic-ε-Lys(Z)-OMe .

-

Step 3 : Coupling of Dmt-OH to the deprotected intermediate using WSC/HOBt produces Boc-Dmt-Tic-ε-Lys(Z)-NH-CH2-Ph .

-

Final Deprotection : TFA treatment removes the Boc group, yielding H-Dmt-Tic-Lys(Z)-NH-CH2-Ph .

Reaction Scheme:

textBoc-Tic-OH + HCl·Lys(Z)-OMe → Boc-Tic-ε-Lys(Z)-OMe ↓ (TFA) TFA·H-Tic-ε-Lys(Z)-OMe ↓ (Dmt-OH, WSC/HOBt) Boc-Dmt-Tic-ε-Lys(Z)-NH-CH2-Ph ↓ (TFA) H-Dmt-Tic-Lys(Z)-NH-CH2-Ph

Post-Synthetic Modifications

The ε-amine and carboxylic acid groups of Lys enable further functionalization:

Acetylation:

-

Reagent : Acetic anhydride.

-

Product : H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph exhibits altered δ-antagonism (pA₂ = 8.16 vs. 7.96 for the parent compound) .

Benzylamine/Aniline Addition:

-

Reagent : Benzylamine or aniline with WSC/HOBt .

-

Outcome :

Hydrogenolysis:

Environmental Factors:

-

pH : Stability decreases under acidic (pH < 4) or alkaline (pH > 9) conditions due to hydrolysis of peptide bonds.

-

Temperature : Degrades above 60°C; optimal storage at -20°C in anhydrous DMSO .

Analytical Monitoring:

-

HPLC : Used to assess purity (K’ = 3.63–5.23) and monitor reaction progress .

-

NMR/MS : Confirm structural integrity (e.g., δ 2.35 ppm for Dmt methyl groups in ¹H NMR) .

Pharmacological Impact of Modifications

Functionalization of the Lys side chain significantly alters receptor binding:

| Compound | μ-Ki (nM) | δ-Ki (nM) | Selectivity (μ/δ) | Activity Profile |

|---|---|---|---|---|

| H-Dmt-Tic-Lys(Z)-NH-CH2-Ph | 0.31 ± 0.02 | 4.41 ± 0.52 | 14.2 | δ-antagonist / μ-agonist |

| H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph | 0.068 ± 0.009 | 5.50 ± 0.18 | 80.9 | Potent δ-antagonist |

| H-Dmt-Tic-Lys-NH-CH2-Ph | 0.50 ± 0.07 | 4.05 ± 0.54 | 8.1 | Mixed δ/μ activity |

-

Key Insight : Acetylation (compound 2) enhances δ-antagonism 10-fold compared to the parent compound .

Challenges and Side Reactions

Scientific Research Applications

Pharmacological Properties

H-Dmt-Tic-Lys-NH-CH2-Ph has been identified as a potent antagonist for both mu (MOR) and delta (DOR) opioid receptors. Its dual action allows it to modulate pain pathways effectively while potentially mitigating side effects associated with traditional opioid therapies.

Key Findings:

- Weight Regulation : Research indicates that orally administered this compound regulates factors related to obesity in mice, including body weight gain, fat content, and serum insulin levels . This suggests potential applications in obesity management.

- Morphine Tolerance : The compound has been shown to inhibit the development of morphine tolerance, making it a candidate for improving opioid analgesic efficacy without increasing dosage .

Synthesis and Structural Insights

The synthesis of this compound involves complex chemical processes that allow for the incorporation of specific functional groups that enhance its pharmacological activity. The structural features include:

- A Dmt (dimethyltryptamine) moiety that contributes to receptor binding.

- A Tic (tyrosine-derived) component that enhances selectivity towards opioid receptors.

- A lysine residue linked through its amine group, which is critical for maintaining the compound's bioactivity .

Case Studies and Experimental Applications

Several studies have utilized this compound in experimental settings:

Mechanism of Action

H-Dmt-Tic-Lys-NH-CH2-Ph exerts its effects by binding to mu-opioid and delta-opioid receptors. This binding inhibits the receptors’ activity, leading to various physiological effects such as reduced body weight gain, decreased fat content, and enhanced bone mineral density . The molecular targets include opioid receptors, and the pathways involved are related to opioid receptor signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Dmt-Tic Pharmacophore Derivatives

MZ-2 belongs to a series of Dmt-Tic-Lys derivatives with varied C-terminal modifications. Key comparisons include:

| Compound | Kiμ (nM) | Kiδ (nM) | Selectivity (μ/δ) | Functional Activity |

|---|---|---|---|---|

| MZ-2 (3) | 4.05 | 0.50 | 8:1 | μ-antagonist (pA2μ = 7.96) |

| 1 (Lys-Z) | 4.41 | 0.31 | 14:1 | Weak μ-antagonist (pA2μ = 6.21) |

| 2 (Lys-Ac) | 5.50 | 0.068 | 81:1 | Non-selective μ/δ antagonist |

| 5 (Lys-Ac-Ph) | 0.63 | 0.13 | 5:1 | δ-antagonist (pA2δ = 12.0) |

- Key Findings :

- MZ-2 uniquely combines μ-antagonism with moderate δ-affinity, enabling dual receptor blockade. Structural flexibility at the C-terminal lysine (e.g., acetylation in 2 ) shifts selectivity toward δ-receptors but reduces μ-antagonism .

- Compound 5 achieves potent δ-antagonism (pA2δ = 12.0) but lacks μ-receptor efficacy, underscoring the critical role of unmodified lysine in MZ-2’s dual activity .

Functional Comparison with Opioid Antagonists

Naloxone (Non-selective Antagonist)

- Receptor Profile : Broad-spectrum antagonist (μ > δ > κ).

- Efficacy : MZ-2’s μ-antagonism is 93% of naloxone’s potency in vivo but with superior δ-receptor blockade .

- Therapeutic Limitations : Naloxone’s short half-life and κ-activity limit its use in chronic conditions, whereas MZ-2’s oral administration and selective profile enhance clinical applicability .

Naltrexone (μ-/δ-Antagonist)

- Similarities : Both MZ-2 and naltrexone reduce food intake and weight gain in obese models via μ-receptor blockade .

CTOP (μ-Selective Antagonist)

- Receptor Specificity : CTOP is purely μ-selective (Kiμ = 0.13 nM) but lacks δ-activity.

- Clinical Utility : MZ-2’s dual antagonism may better address conditions like opioid tolerance, where δ-receptor involvement exacerbates dependence .

Comparative Pharmacological Outcomes

Anti-Obesity Effects

- MZ-2 : Reduces weight gain in sedentary ob/ob mice by 20% (vs. saline controls) without affecting lean mice. Suppresses serum glucose (−30%) and insulin (−25%) .

- LY255582 (δ-Antagonist): Reduces food intake in Zucker rats but lacks metabolic benefits .

Bone Health Modulation

- MZ-2 : Increases MG-63 osteoblast mineralization by 40% (vs. 15% with naltrexone) and enhances BMD in ob/ob mice .

Tolerance Inhibition

- MZ-2 : Prevents morphine tolerance development in mice at 10 mg/kg (oral), outperforming naloxone and CTOP in long-term efficacy .

Q & A

Q. What experimental methodologies are recommended to evaluate the μ-/δ-opioid receptor selectivity of H-Dmt-Tic-Lys-NH-CH2-Ph?

- Methodological Answer : To assess receptor selectivity, use in vitro competitive binding assays with radiolabeled ligands (e.g., [³H]-DAMGO for μ-receptors and [³H]-DPDPE for δ-receptors). Compare IC₅₀ values across receptor subtypes. For in vivo validation, employ antagonism tests using selective agonists (e.g., morphine for μ-receptors and deltorphin C for δ-receptors) in rodent models. Measure dose-dependent reversal of antinociception via tail-flick or hot-plate assays . Cross-validate results with known antagonists like naloxone (μ-preferring) and naltrindole (δ-preferring) to confirm specificity .

Q. How should researchers design studies to assess the blood-brain barrier (BBB) penetration of this compound?

- Methodological Answer : Utilize subcutaneous (s.c.) and oral (p.o.) administration routes in mice, followed by behavioral assays (e.g., antinociception reversal) to infer BBB penetration. Quantify CNS exposure via LC-MS/MS analysis of brain homogenates post-administration. Compare pharmacokinetic profiles (Cₘₐₓ, Tₘₐₓ, AUC) between plasma and brain samples. Include positive controls (e.g., naloxone) to benchmark permeability .

Q. What are the standard models for evaluating this compound’s efficacy in preventing opioid tolerance?

- Methodological Answer : Use chronic morphine exposure models in rodents (e.g., 7-day morphine regimen). Pre-treat animals with this compound (s.c. or p.o.) and measure tolerance development via repeated antinociception assays. Include cohorts treated with saline (negative control) and reference antagonists (e.g., CTOP for μ-receptors) to contextualize results. Analyze spinal cord tissue for receptor phosphorylation or internalization via Western blot .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antagonistic potencies of this compound across studies?

- Methodological Answer : Systematically compare variables such as administration routes (s.c. vs. icv), doses (nmol vs. µg), and agonist pretreatment times. For example, notes that this compound blocked morphine (1 µg/mouse, icv) but required higher doses for systemic effects. Replicate studies under standardized conditions (e.g., fixed agonist-antagonist intervals) and perform meta-analyses of potency ratios. Use in silico docking to explore structural determinants of activity .

Q. What strategies optimize the pharmacokinetic profile of this compound for long-term in vivo studies?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies to modify the peptide backbone (e.g., acetylated or benzylated lysine derivatives) and improve metabolic stability. Assess plasma half-life via serial blood sampling and protease resistance assays. Formulate the compound with absorption enhancers (e.g., cyclodextrins) for oral studies. Validate bioavailability using radiolabeled analogs and PET imaging .

Q. How can researchers integrate this compound’s dual receptor antagonism with downstream signaling pathways (e.g., β-arrestin recruitment)?

- Methodological Answer : Use bioluminescence resonance energy transfer (BRET) assays to quantify β-arrestin-2 recruitment in HEK293 cells expressing μ-/δ-receptors. Compare signaling bias (G-protein vs. β-arrestin) between this compound and biased agonists like TRV130. Corrogate in vivo findings with gene knockout models (e.g., β-arrestin-2⁻/⁻ mice) to dissect pathway-specific effects .

Data Analysis & Interpretation

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression (e.g., log[inhibitor] vs. response) to calculate IC₅₀/EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., antagonist + agonist vs. agonist alone). For behavioral data, employ survival analysis (Kaplan-Meier curves) to assess latency differences in antinociception assays. Report 95% confidence intervals and effect sizes to contextualize significance .

Q. How should researchers validate contradictory findings between in vitro binding and in vivo efficacy data?

- Methodological Answer : Reconcile discrepancies by testing in vitro assays under physiological conditions (e.g., 37°C, pH 7.4) and including serum proteins to mimic in vivo environments. Perform ex vivo receptor autoradiography in brain sections from treated animals. Use knockout models (μ-/δ-receptor⁻/⁻) to confirm target engagement .

Experimental Design & Reproducibility

Q. What controls are essential for ensuring reproducibility in this compound tolerance studies?

- Methodological Answer : Include:

- Positive controls : Morphine-only cohorts to confirm tolerance induction.

- Negative controls : Vehicle-treated animals.

- Pharmacological controls : Reference antagonists (e.g., naloxone).

- Blinding : Randomize treatment assignments and blind experimenters to group allocations.

Document environmental variables (e.g., circadian rhythm, housing density) that may affect outcomes .

Q. How can researchers ensure bioanalytical validation of this compound in biological matrices?

- Methodological Answer :

Follow ICH M10 guidelines for method validation: - Specificity : Test for matrix interferences using blank plasma/brain samples.

- Accuracy/precision : Spike known concentrations and calculate % recovery.

- Stability : Assess freeze-thaw, short-term (4°C), and long-term (-80°C) stability.

Use stable isotope-labeled internal standards (e.g., D₃-H-Dmt-Tic-Lys-NH-CH2-Ph) for LC-MS/MS quantification .

Advanced Integration & Future Directions

Q. What experimental frameworks can explore synergies between this compound’s opioid antagonism and non-opioid pathways (e.g., metabolic regulation)?

- Methodological Answer :

Design studies combining this compound with metabolic agonists (e.g., GLP-1 analogs) in obese rodent models. Use transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify crosstalk between opioid and metabolic pathways. Validate findings in diet-induced obesity (DIO) mice with dual μ/δ receptor knockouts .

Q. How can researchers leverage this compound to dissect μ-/δ-receptor heterodimerization in vivo?

- Methodological Answer :

Use proximity ligation assays (PLA) in brain sections to visualize receptor heterodimers. Compare dimer prevalence in wild-type vs. antagonist-treated animals. Employ heteromer-selective antibodies and validate with co-immunoprecipitation (Co-IP). Correlate heterodimer density with behavioral outcomes (e.g., tolerance reversal efficacy) .

Academic Writing & Dissemination

Q. What are best practices for documenting this compound’s experimental protocols to ensure reproducibility?

- Methodological Answer :

Follow the "Materials Design Analysis Reporting" (MDAR) framework: - Materials : Specify peptide purity (>95% by HPLC), storage conditions (-80°C in lyophilized form), and solvent (e.g., saline with 0.1% DMSO).

- Methods : Detail administration routes (s.c. vs. p.o.), dosing schedules, and assay endpoints.

- Data : Share raw datasets and analysis code via repositories like Zenodo.

Cite primary sources (e.g., Balboni et al., 2006) for synthesis protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.